molecular formula C19H19Cl2N7O B12125308 2,4-dichloro-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide

2,4-dichloro-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide

Cat. No.: B12125308
M. Wt: 432.3 g/mol
InChI Key: OTJJWMJJYVWJCW-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with 2,4-dichloro groups. The amide nitrogen is part of an imine group bridging a 4,6-dimethylpyrimidin-2-yl amino moiety and a [2-(1H-imidazol-4-yl)ethyl]amino group. The compound’s synthesis likely involves multi-step coupling reactions, such as carbodiimide-mediated amide bond formation (as seen in analogous syntheses) .

Properties

Molecular Formula

C19H19Cl2N7O

Molecular Weight

432.3 g/mol

IUPAC Name

2,4-dichloro-N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-imidazol-5-yl)ethyl]carbamimidoyl]benzamide

InChI

InChI=1S/C19H19Cl2N7O/c1-11-7-12(2)26-19(25-11)28-18(23-6-5-14-9-22-10-24-14)27-17(29)15-4-3-13(20)8-16(15)21/h3-4,7-10H,5-6H2,1-2H3,(H,22,24)(H2,23,25,26,27,28,29)

InChI Key

OTJJWMJJYVWJCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CN=CN2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide typically involves multiple steps:

    Formation of the Pyrimidine Intermediate: The initial step involves the synthesis of 4,6-dimethylpyrimidine-2-amine. This can be achieved through the reaction of acetylacetone with guanidine in the presence of a base such as sodium ethoxide.

    Imidazole Derivative Synthesis: The imidazole derivative, 2-(1H-imidazol-4-yl)ethylamine, is synthesized by the reaction of glyoxal with ammonia and formaldehyde.

    Coupling Reaction: The final step involves the coupling of the pyrimidine intermediate with the imidazole derivative and 2,4-dichlorobenzoyl chloride in the presence of a base like triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the benzamide ring.

    Oxidation and Reduction: The imidazole and pyrimidine rings can participate in redox reactions, altering the electronic properties of the compound.

    Condensation Reactions: The compound can form condensation products with various aldehydes and ketones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Formation of derivatives with different substituents on the benzamide ring.

    Oxidation Products: Oxidized forms of the imidazole or pyrimidine rings.

    Condensation Products: Various imine or enamine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, 2,4-dichloro-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide is investigated for its potential therapeutic effects. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

Dichlorobenzamide-Based EGFR Inhibitors

Compound 1 (): (S)-2,6-Dichloro-N-(2-(2-(1-hydroxypropan-2-ylamino)-6-methylpyrimidin-4-ylamino)pyridin-4-yl)benzamide

  • Key Features: Dichlorobenzamide backbone, pyrimidine ring with methyl and hydroxypropylamino substituents.
  • Activity: EGFR inhibitor with IC₅₀ values in nanomolar range, attributed to hydrogen bonding via hydroxypropyl and pyrimidine groups .
  • However, the bulkier imidazole group may reduce cell permeability compared to Compound 1.

Compound 2 (): 2,6-Dichloro-N-{2-[(2-{[(2S)-1-Hydroxypropan-2-yl]amino}-6-methylpyrimidin-4-yl)amino]pyridin-4-yl}benzamide

  • Key Features : Similar dichlorobenzamide and pyrimidine framework but linked to a pyridin-4-yl group.
  • Activity : Demonstrated selectivity for T790M mutant EGFR, emphasizing the role of pyridine in improving target binding .

Pyrimidine-Imidazole Hybrids

Compound 3 (): N-{(E)-[(2-Chlorophenyl)amino][(4,6-Dimethylpyrimidin-2-yl)amino]methylene}benzamide

  • Key Features : Benzamide core with 2-chlorophenyl and dimethylpyrimidine substituents.
  • Activity : Structural data (ChemSpider ID: 351226-11-4) suggests moderate kinase inhibition but lacks imidazole functionality .
  • Comparison: The target compound’s imidazole-ethylamino group introduces a polar, aromatic heterocycle, which may enhance binding to ATP pockets in kinases via π-π interactions or metal coordination.

Heterocyclic-Benzylidene Derivatives

Compound 4 (): 4-(4-Chlorophenyl)-N-[(E)-4-(Dimethylamino)benzylidene]-1,3-thiazol-2-amine

  • Key Features : Thiazole ring with chlorophenyl and benzylidene substituents.
  • Comparison : The thiazole ring in Compound 4 has distinct electronic properties compared to the target compound’s imidazole, which may influence solubility and redox stability.

Structural and Pharmacological Analysis

Key Structural Differences

Feature Target Compound Compound 1 () Compound 4 ()
Core Structure Dichlorobenzamide Dichlorobenzamide Thiazol-2-amine
Heterocyclic Motifs Pyrimidine + Imidazole Pyrimidine Thiazole
Substituents Imidazole-ethylamino Hydroxypropylamino Benzylidene
Potential Interactions π-π stacking, metal binding Hydrogen bonding Limited polar interactions

Pharmacokinetic Considerations

  • Solubility : The target compound’s dichlorophenyl and dimethylpyrimidine groups may reduce aqueous solubility compared to hydroxypropyl-containing analogs (e.g., Compound 1) .
  • Metabolic Stability : The imidazole ring could increase susceptibility to cytochrome P450 oxidation, whereas methyl groups on the pyrimidine may enhance stability .

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